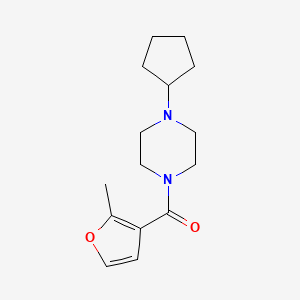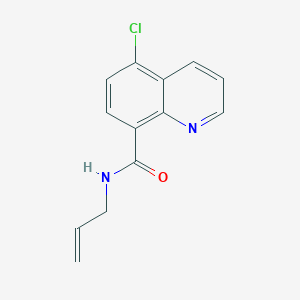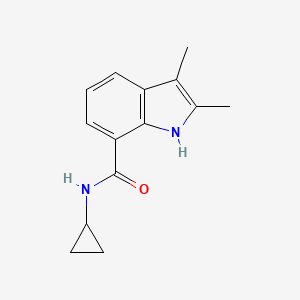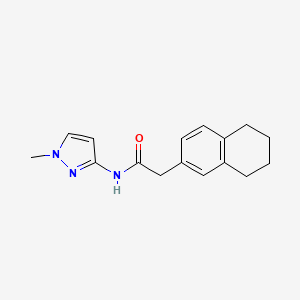![molecular formula C17H16FNO5S B7502771 3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B7502771.png)
3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid is a chemical compound that has gained significant attention in scientific research in recent years. Also known as FMPB, this compound is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body.
作用機序
FMPB works by inhibiting 3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are known to play a crucial role in pain and inflammation modulation, and FMPB has been shown to reduce pain and inflammation in animal models. FMPB is a selective inhibitor of this compound and does not affect other enzymes in the body.
Biochemical and Physiological Effects:
FMPB has been shown to increase levels of endocannabinoids in the body, leading to reduced pain and inflammation in animal models. FMPB has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. FMPB has a high binding affinity for this compound and is a potent inhibitor of this enzyme.
実験室実験の利点と制限
One of the advantages of FMPB is its high selectivity for 3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid, which allows for more specific targeting of this enzyme. FMPB has also been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. One of the limitations of FMPB is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on FMPB. One area of interest is the potential therapeutic applications of FMPB in pain and inflammation. Further studies are needed to determine the efficacy of FMPB in treating these conditions in humans. Another area of interest is the potential use of FMPB as an anxiolytic agent. Studies have shown promising results in animal models, and further research is needed to determine the potential applications of FMPB in treating anxiety disorders in humans. Additionally, further research is needed to optimize the synthesis method of FMPB and to develop more efficient methods of administering this compound in experimental settings.
合成法
The synthesis of FMPB involves several steps, including the reaction of 4-fluoroaniline with 3-methylsulfonylbenzoyl chloride to form 4-fluoro-N-(3-methylsulfonylbenzoyl)aniline. This intermediate is then reacted with 3-(bromomethyl)propanoic acid to form the final product, 3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid. The overall yield of this synthesis method is approximately 30%.
科学的研究の応用
FMPB has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety. Studies have shown that FMPB can effectively inhibit 3-(4-Fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid activity, leading to increased levels of endocannabinoids in the body. Endocannabinoids are known to play a crucial role in pain and inflammation modulation, and FMPB has been shown to reduce pain and inflammation in animal models.
特性
IUPAC Name |
3-(4-fluorophenyl)-3-[(3-methylsulfonylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5S/c1-25(23,24)14-4-2-3-12(9-14)17(22)19-15(10-16(20)21)11-5-7-13(18)8-6-11/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRPBKCBMNYLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Methyl-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyrimidine-2,4-dione](/img/structure/B7502688.png)


![3,3-Dimethyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7502706.png)
![1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7502712.png)
![2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B7502721.png)
![2-[(7-Acetamido-2-oxochromen-4-yl)methylsulfanyl]benzoic acid](/img/structure/B7502724.png)
![3-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502728.png)


![N-[(3,5-difluorophenyl)methyl]furan-3-carboxamide](/img/structure/B7502738.png)

![N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)

